molecular formula C37H53N5O12S B14779810 5-[(3aR,4R,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{20-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]-3,6,9,12,15,18-hexaoxaicosan-1-yl}pentanamide

5-[(3aR,4R,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{20-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]-3,6,9,12,15,18-hexaoxaicosan-1-yl}pentanamide

Cat. No.: B14779810
M. Wt: 791.9 g/mol
InChI Key: UCCXTWDQIINXHE-LYBHRTGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG6-Thalidomide is a compound that combines biotin, a vitamin essential for various metabolic processes, with thalidomide, a drug known for its immunomodulatory and anti-inflammatory properties. The PEG6 linker, a polyethylene glycol chain, enhances the solubility and stability of the compound in aqueous media. This compound is primarily used as a cereblon affinity probe in PROTAC (Proteolysis Targeting Chimeras) and targeted protein degradation research .

Chemical Reactions Analysis

Biotin-PEG6-Thalidomide undergoes various chemical reactions, including:

Common reagents used in these reactions include copper catalysts for click chemistry and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Biotin-PEG6-Thalidomide involves its binding to cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system. By binding to cereblon, the compound can modulate the degradation of specific target proteins, leading to various biological effects. The PEG6 linker enhances the solubility and stability of the compound, facilitating its interaction with molecular targets .

Comparison with Similar Compounds

Biotin-PEG6-Thalidomide is unique due to its combination of biotin, PEG6 linker, and thalidomide. Similar compounds include:

These compounds share similar applications but differ in their physical and chemical properties, influencing their effectiveness in various research contexts.

Properties

Molecular Formula

C37H53N5O12S

Molecular Weight

791.9 g/mol

IUPAC Name

5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C37H53N5O12S/c43-31(8-4-3-7-30-33-28(25-55-30)39-37(48)40-33)38-11-13-49-15-17-51-19-21-53-23-24-54-22-20-52-18-16-50-14-12-41-32(44)10-9-29(36(41)47)42-34(45)26-5-1-2-6-27(26)35(42)46/h1-2,5-6,28-30,33H,3-4,7-25H2,(H,38,43)(H2,39,40,48)/t28-,29?,30?,33-/m0/s1

InChI Key

UCCXTWDQIINXHE-LYBHRTGISA-N

Isomeric SMILES

C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC4[C@@H]5[C@H](CS4)NC(=O)N5

Canonical SMILES

C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5

Origin of Product

United States

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